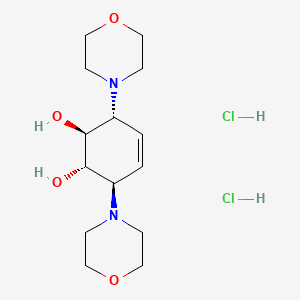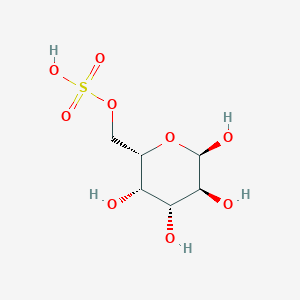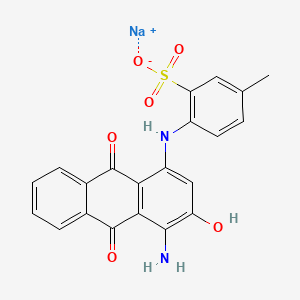
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is a complex organic compound with the molecular formula C21H15NO6S.Na. It is known for its unique chemical structure, which includes an anthracene core, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate typically involves multiple steps, starting with the preparation of the anthracene derivative. The process includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonate groups to the aromatic ring.
Neutralization: Conversion of the sulfonic acid to its sodium salt form.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives with hydroxyl groups .
Applications De Recherche Scientifique
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s ability to generate reactive oxygen species also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
Uniqueness
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
93940-50-2 |
|---|---|
Formule moléculaire |
C21H15N2NaO6S |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
sodium;2-[(4-amino-3-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-10-6-7-13(16(8-10)30(27,28)29)23-14-9-15(24)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,23-24H,22H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
YGJIKHLXGNXSOL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



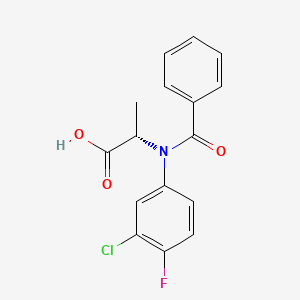
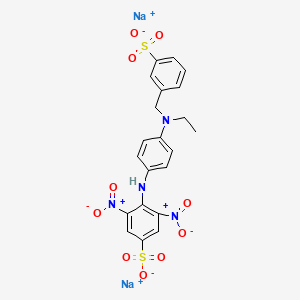
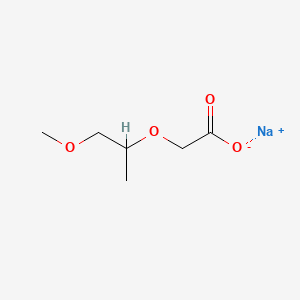
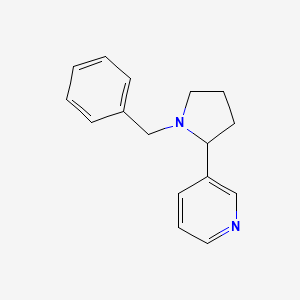

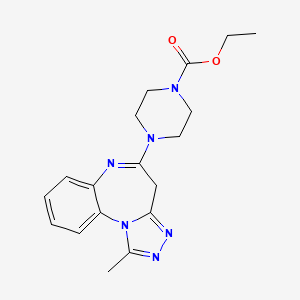
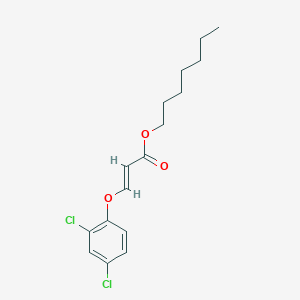

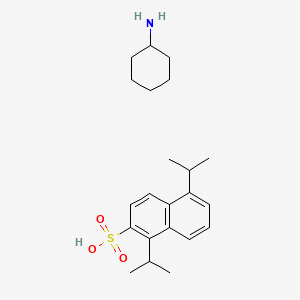
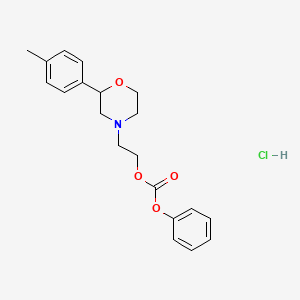
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
